molecular formula C23H30N6O5 B2485001 7-(3,3-dimethyl-2-oxobutyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887197-31-1

7-(3,3-dimethyl-2-oxobutyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2485001
CAS No.: 887197-31-1
M. Wt: 470.53
InChI Key: GRTLFECAACZUOF-UHFFFAOYSA-N
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Description

7-(3,3-dimethyl-2-oxobutyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H30N6O5 and its molecular weight is 470.53. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

The research into derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds with modifications at the 7 or 8 positions, has demonstrated their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating possible psychotropic activity. These compounds, through chemical diversification, aim to explore antidepressant and anxiolytic properties by engaging with specific serotonin receptors, suggesting their relevance in developing therapies for mood disorders (Chłoń-Rzepa et al., 2013).

Synthesis and Biological Activity

Research has also been conducted on the synthesis of xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for antiasthmatic activity. This approach highlights the utility of such compounds in developing vasodilators and phosphodiesterase 3 inhibitors, contributing to the search for novel anti-asthmatic agents (Bhatia et al., 2016).

Chemical Structure and Interaction

Studies on the structural aspects of related purine derivatives reveal intricate details about their geometry, conformation, and hydrogen bonding, essential for understanding their biological interactions. For instance, the investigation into 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline provides insights into the molecular structure that could inform the design of compounds with optimized pharmacological properties (Karczmarzyk et al., 1995).

Properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutyl)-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O5/c1-23(2,3)16(30)13-29-17(24-19-18(29)21(32)26(5)22(33)25(19)4)14-27-8-10-28(11-9-27)20(31)15-7-6-12-34-15/h6-7,12H,8-11,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTLFECAACZUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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